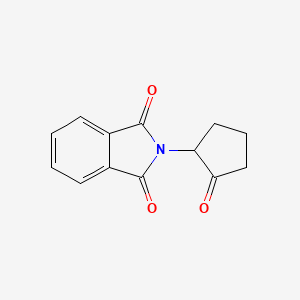
(Z)-(2-Cyclohexylvinyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(2-Cyclohexylvinyl)boronic acid is an organoboron compound with the molecular formula C₈H₁₅BO₂. It is a boronic acid derivative featuring a cyclohexyl group attached to a vinyl group, which is further bonded to a boronic acid moiety. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-Cyclohexylvinyl)boronic acid typically involves the hydroboration of cyclohexylacetylene followed by oxidation. The reaction conditions often include the use of a borane reagent such as borane-tetrahydrofuran (BH₃-THF) complex, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(2-Cyclohexylvinyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Substitution: The vinyl group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds or other coupled products.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted vinyl compounds.
Aplicaciones Científicas De Investigación
(Z)-(2-Cyclohexylvinyl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active compounds.
Medicine: Potential use in the development of therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (Z)-(2-Cyclohexylvinyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the vinyl group to the palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of the desired coupled product.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Cyclohexylboronic acid
Comparison
(Z)-(2-Cyclohexylvinyl)boronic acid is unique due to its combination of a cyclohexyl group and a vinyl group, which imparts distinct reactivity and steric properties. Compared to phenylboronic acid, it offers different electronic effects and steric hindrance, making it suitable for specific synthetic applications. Vinylboronic acid lacks the cyclohexyl group, resulting in different reactivity patterns. Cyclohexylboronic acid, on the other hand, does not have the vinyl group, limiting its use in certain coupling reactions.
Propiedades
Fórmula molecular |
C8H15BO2 |
|---|---|
Peso molecular |
154.02 g/mol |
Nombre IUPAC |
[(Z)-2-cyclohexylethenyl]boronic acid |
InChI |
InChI=1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6- |
Clave InChI |
FBRJOMMIILHLCG-SREVYHEPSA-N |
SMILES isomérico |
B(/C=C\C1CCCCC1)(O)O |
SMILES canónico |
B(C=CC1CCCCC1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676024.png)











![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)
